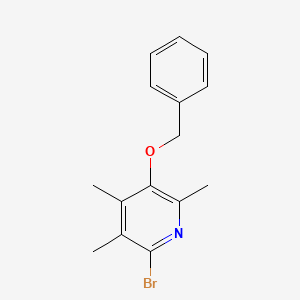
3-(Benzyloxy)-6-bromo-2,4,5-trimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-6-bromo-2,4,5-trimethylpyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a benzyloxy group at the third position, a bromine atom at the sixth position, and three methyl groups at the second, fourth, and fifth positions of the pyridine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-6-bromo-2,4,5-trimethylpyridine can be achieved through several methods. One common approach involves the bromination of 3-(Benzyloxy)-2,4,5-trimethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: 3-(Benzyloxy)-2,4,5-trimethylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-6-bromo-2,4,5-trimethylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-6-bromo-2,4,5-trimethylpyridine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
- 3-(Benzyloxy)-2,4,5-trimethylpyridine
- 3-(Benzyloxy)-6-chloro-2,4,5-trimethylpyridine
- 3-(Benzyloxy)-6-fluoro-2,4,5-trimethylpyridine
Comparison: 3-(Benzyloxy)-6-bromo-2,4,5-trimethylpyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. The bromine atom’s larger size and higher polarizability can lead to different reaction pathways and product distributions in chemical reactions.
Properties
Molecular Formula |
C15H16BrNO |
|---|---|
Molecular Weight |
306.20 g/mol |
IUPAC Name |
2-bromo-3,4,6-trimethyl-5-phenylmethoxypyridine |
InChI |
InChI=1S/C15H16BrNO/c1-10-11(2)15(16)17-12(3)14(10)18-9-13-7-5-4-6-8-13/h4-8H,9H2,1-3H3 |
InChI Key |
ICOAJNSFUYXUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1OCC2=CC=CC=C2)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


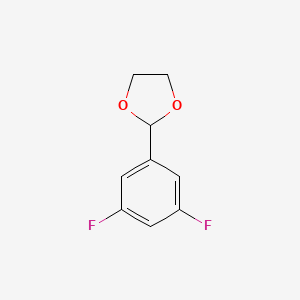

![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
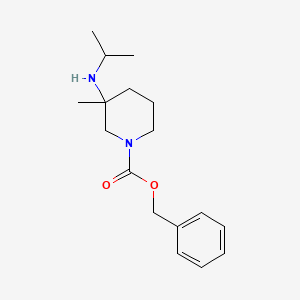
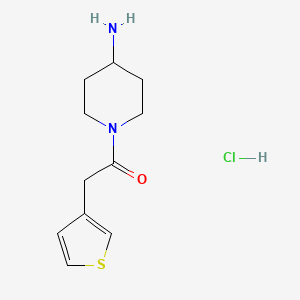
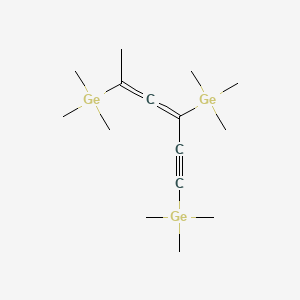
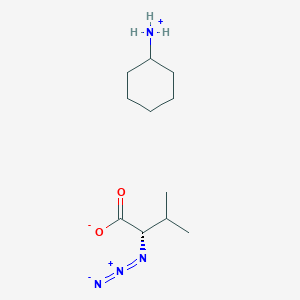
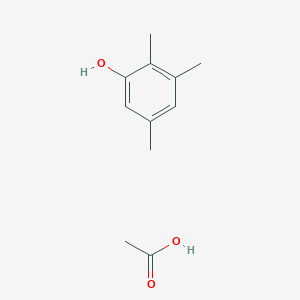

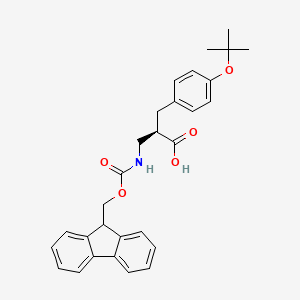

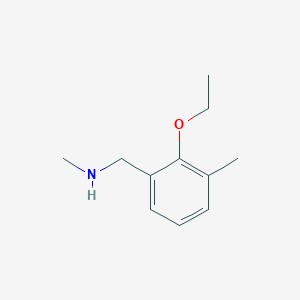
![(E)-8-chloro-6-(2-fluorophenyl)-1-methyl-4H-benzo[f]imidazo[1,5-a][1,4]diazepine maleate](/img/structure/B13975605.png)
